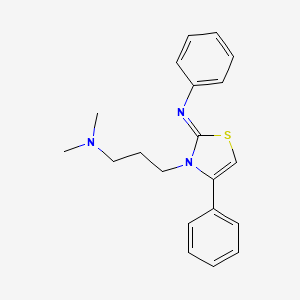

(Z)-N-(3-(3-(dimethylamino)propyl)-4-phenylthiazol-2(3H)-ylidene)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

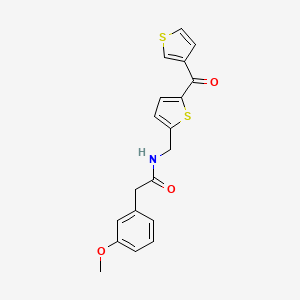

The compound is a thiazole derivative with a phenyl group and a dimethylamino propyl group attached. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. The presence of the dimethylamino group suggests that this compound could exhibit basic properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The dimethylamino propyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic thiazole ring, the phenyl ring, and the dimethylamino propyl group. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially participate in various chemical reactions typical for thiazoles, such as electrophilic substitution. The presence of the dimethylamino group could also enable reactions typical for amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar dimethylamino group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Electroluminescence and Organic Electronic Devices

A novel class of color-tunable emitting amorphous molecular materials, including compounds with similar structural characteristics to "(Z)-N-(3-(3-(dimethylamino)propyl)-4-phenylthiazol-2(3H)-ylidene)aniline," have been designed and synthesized for use in organic electroluminescent (EL) devices. These compounds exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the ability to form stable amorphous glasses with high glass-transition temperatures above 120 °C, making them excellent emitting materials for EL devices that emit multicolor light, including white. They also serve as good host materials for emissive dopants in organic EL devices, permitting color tuning and leading to higher device performance (Hidekaru Doi et al., 2003).

Nonlinear Optical Absorption

Novel chalcone derivative compounds, structurally related to the compound of interest, have been synthesized and their third-order nonlinear optical properties investigated using z-scan techniques. These studies highlight the compounds' potential for applications in optical devices such as optical limiters, benefiting from their ability to switch from saturable absorption (SA) to reverse saturable absorption (RSA) with the increase of excitation intensity (K. Rahulan et al., 2014).

Molecular Conformation and Crystal Structure

Research into the crystal structure and molecular conformation of compounds similar to "this compound" has provided insights into how crystal environment influences molecular conformation. For example, differences in molecular conformation have been accounted for in terms of crystal packing effects, offering a deeper understanding of how molecular arrangements can stabilize less favorable conformations (M. Ahmet et al., 1994).

Azo-Based Schiff Bases

Azo-based Schiff bases, incorporating structures similar to the compound , have been synthesized and characterized. These compounds exhibit interesting optical properties and crystal structures stabilized by intra and intermolecular hydrogen bonds, as well as weak π−π stacking. Their synthesis and characterization pave the way for applications in organic materials science, especially in the development of materials with specific optical properties (A. Shili et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N,N-dimethyl-3-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3S/c1-22(2)14-9-15-23-19(17-10-5-3-6-11-17)16-24-20(23)21-18-12-7-4-8-13-18/h3-8,10-13,16H,9,14-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSYBHXULRJCPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

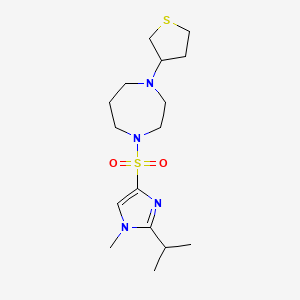

![7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407302.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2407306.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407311.png)

![(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2407314.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2407322.png)

![2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2407325.png)